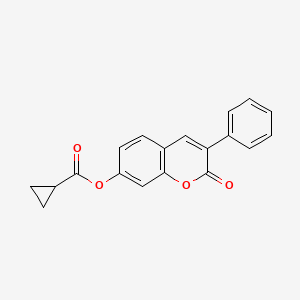

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Description

Properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRODVZMTCIGPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:

Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with phenylacetic acid under acidic conditions, followed by cyclization.

Esterification: The chromen derivative is then esterified with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen core to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen derivatives.

Substitution: Halogenated, nitrated, or sulfonated chromen derivatives.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Cycloprothrin

- Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

- Key Features : Dichlorinated cyclopropane and ethoxyphenyl substitution enhance insecticidal activity by increasing stability and target-site binding.

- Application : Broad-spectrum insecticide targeting Lepidoptera pests .

Fenpropathrin

Tralomethrin

- Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(tetrabromoethyl)cyclopropanecarboxylate

- Key Features : Brominated substituents increase lipid solubility, enhancing penetration through insect cuticles.

- Application: Used in household insecticides for rapid knockdown effects .

Acrinathrin

- Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3-oxo-3-(trifluoroethoxy))cyclopropanecarboxylate

- Key Features : Trifluoroethoxy group confers resistance to metabolic degradation in resistant insect populations.

- Application : Specialized miticide with low mammalian toxicity .

Coumarin-Based Cyclopropanecarboxylate Analogs

4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate

- Structure : A coumarin derivative with a trifluoromethyl group at position 7 and a decyloxy chain at position 3.

- The trifluoromethyl group increases electron-withdrawing effects, altering fluorescence properties.

- Structural Characterization : Crystallographic data (space group P1̄, SHELXL refinement) confirm planar coumarin core and cyclopropane ring distortion due to steric effects .

Comparative Data Table

Research Findings and Structural Insights

- Cyclopropane Ring Effects : In pyrethroids, cyclopropane rings enhance insecticidal activity by mimicking natural pyrethrins. In coumarin derivatives, the ring may stabilize the molecule against hydrolysis, extending its half-life in biological systems .

- Substituent Impact: Phenyl vs. Phenoxyphenyl: The phenyl group in the target compound may reduce photodegradation compared to pyrethroids' phenoxyphenyl groups, which are prone to UV-induced cleavage . Fluorinated Groups: Trifluoromethyl substitution (as in ’s compound) increases thermal stability and electron-deficient character, relevant for optoelectronic applications .

- Crystallography : SHELXL refinement and WinGX/ORTEP visualization tools are critical for resolving cyclopropane ring distortions and intermolecular interactions in related structures .

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound belonging to the class of chromen derivatives, specifically known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic effects.

Chemical Structure and Properties

This compound features a chromen core with a phenyl group at the 3-position and a cyclopropanecarboxylate ester at the 7-position. The unique structural elements contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that chromen derivatives exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Chromen Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.

Case Study: In Vitro Cytotoxicity

In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant cytotoxic effects:

Table 2: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

| 200 | 30 |

The results indicate a dose-dependent decrease in cell viability, suggesting the compound's potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit enzyme activities or interfere with cellular signaling pathways, leading to apoptosis or growth inhibition in cancer cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate | High | Moderate |

| 2-Oxo-4-phenyl-2H-chromen-7-yl acetate | Low | High |

This comparison highlights that while some compounds may exhibit strong antimicrobial properties, others may be more effective against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.